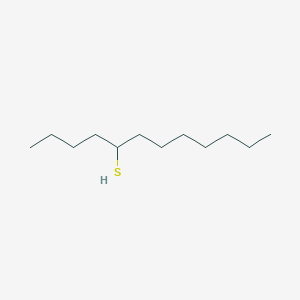
6-Heptynoic acid, 2-(phenylsulfonyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Heptynoic acid, 2-(phenylsulfonyl)-, methyl ester is a chemical compound with the molecular formula C14H16O4S It is a derivative of heptynoic acid, featuring a phenylsulfonyl group and a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptynoic acid, 2-(phenylsulfonyl)-, methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with heptynoic acid and phenylsulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the phenylsulfonyl derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-Heptynoic acid, 2-(phenylsulfonyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohols, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Heptynoic acid, 2-(phenylsulfonyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Heptynoic acid, 2-(phenylsulfonyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Heptenoic acid methyl ester: Similar in structure but lacks the phenylsulfonyl group.
Phenylsulfonyl acetic acid methyl ester: Contains a phenylsulfonyl group but differs in the carbon chain length and structure.
Uniqueness
6-Heptynoic acid, 2-(phenylsulfonyl)-, methyl ester is unique due to the presence of both the phenylsulfonyl group and the alkyne functionality, which imparts distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
131190-11-9 |
|---|---|
Formule moléculaire |
C14H16O4S |
Poids moléculaire |
280.34 g/mol |
Nom IUPAC |
methyl 2-(benzenesulfonyl)hept-6-ynoate |
InChI |
InChI=1S/C14H16O4S/c1-3-4-6-11-13(14(15)18-2)19(16,17)12-9-7-5-8-10-12/h1,5,7-10,13H,4,6,11H2,2H3 |
Clé InChI |
PHYYLXWWVNBCJJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CCCC#C)S(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate](/img/structure/B14268707.png)

![Ethyl 9-ethyl-9H-pyrido[2,3-B]indole-3-carboxylate](/img/structure/B14268726.png)
![9,9-Dimethylbicyclo[6.1.0]nonane](/img/structure/B14268737.png)

![Dimethyl [4,5-bis(butylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate](/img/structure/B14268765.png)
![N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B14268771.png)





![Ethyl 4-[(E)-{4-[(10-hydroxydecyl)oxy]phenyl}diazenyl]benzoate](/img/structure/B14268781.png)

